REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([Cl:9])[N:6]=[C:5]([C:10]([OH:12])=O)[CH:4]=1.C1N=C[N:15](C(N2C=NC=C2)=O)C=1.[NH4+].[OH-].O>CN(C=O)C.C(Cl)Cl>[Cl:9][C:7]1[N:6]=[C:5]([C:10]([NH2:15])=[O:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC(=C1)Cl)C(=O)O
|
Name
|
|
Quantity
|
27.5 mmol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 min in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 6 hrs
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel chromatography (eluent: DCM/CH3OH)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=N1)C(=O)N)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |